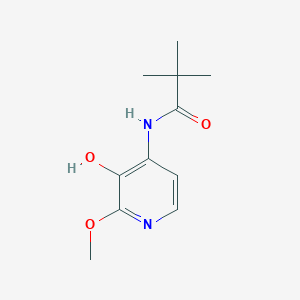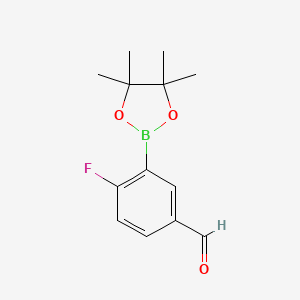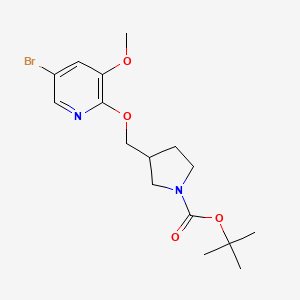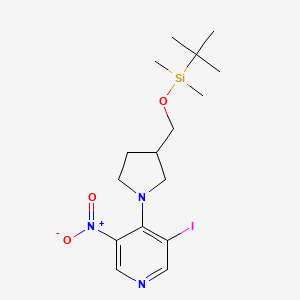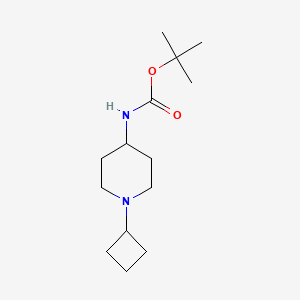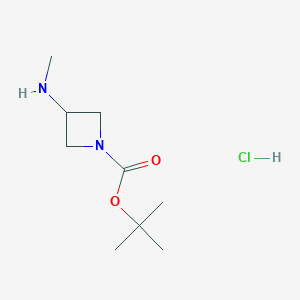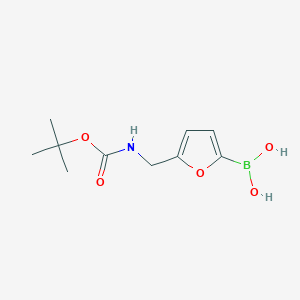![molecular formula C14H13BO3 B1439820 (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1029438-14-9](/img/structure/B1439820.png)
(4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid
Vue d'ensemble
Description
“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a synthetic organic compound . It is used in Suzuki reactions and as intermediates of liquid crystals .
Synthesis Analysis
This compound is typically synthesized via Suzuki coupling . It reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives . It undergoes Suzuki coupling with 4-bromotriphenylamine catalyzed by dichlorobis (triphenylphosphine)Pd (II), during the synthesis of dendrimers .Molecular Structure Analysis
The molecular formula of “(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is C14H13BO3 . The InChI code is 1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 .Chemical Reactions Analysis
This compound is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also reacts rapidly with peroxynitrite (ONOO (-)) to form stable hydroxy derivatives .Physical And Chemical Properties Analysis
“(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 240.07 . The compound is insoluble in water .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Boronic acids, including (4'-Acetyl-[1,1'-biphenyl]-4-yl)boronic acid derivatives, are pivotal in organic synthesis, particularly in Suzuki cross-coupling reactions, which are instrumental in constructing biologically active compounds and materials. For example, Das et al. (2003) reported on the synthesis and X-ray crystal structure of amino-3-fluorophenyl boronic acid, highlighting the utility of boronic acids in constructing glucose sensing materials that operate at physiological pH levels (Das et al., 2003). Similarly, Czupik et al. (2004) studied Suzuki coupling reactions using various boronic acids, achieving yields of biphenyl analogues between 50 to 95%, showcasing the efficiency of boronic acids in organic synthesis (Czupik et al., 2004).
Material Science Applications
In material science, Zhang et al. (2018) demonstrated the use of cyclic-esterification of aryl boronic acids with dihydric alcohols for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This work showcases the potential of boronic acid derivatives in creating advanced optical materials with unique luminescent properties (Zhang et al., 2018).
Sensor Technology
Boronic acid derivatives are also significant in sensor technology for detecting biologically relevant molecules. Oesch and Luedtke (2015) highlighted 4-4'-disubstituted biphenyl boronic acids (BBAs) as "turn-on" fluorescence probes. These BBAs can distinguish between carbohydrates that bind as a diol or triol unit, providing stereochemical information about carbohydrates through photon-induced electron transfer, resulting in a twisted intramolecular charge transfer (TICT) emissions (Oesch & Luedtke, 2015).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mécanisme D'action
Target of Action
The primary target of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters has been observed .
Result of Action
The result of the action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .
Action Environment
The action of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is influenced by environmental factors such as the presence of water, as boronic acids and their esters are only marginally stable in water . The reaction conditions for the Suzuki–Miyaura cross-coupling reaction are also a key environmental factor, as the success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to form stable complexes with enzymes, proteins, and other biomolecules through its boronic acid moiety. This interaction is primarily due to the formation of reversible covalent bonds with diols and hydroxyl groups present in biomolecules. For instance, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity .
Cellular Effects
The effects of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key enzymes and proteins, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, particularly enzymes. This interaction can lead to enzyme inhibition or activation, depending on the nature of the enzyme and the binding site. For example, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can inhibit proteases by binding to the active site serine residue, thereby preventing substrate access and enzyme activity . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the formation of its corresponding boronic acid and acetyl derivatives . Long-term exposure to (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid vary with different dosages in animal models. At low doses, it has been observed to selectively inhibit target enzymes without causing significant toxicity. At higher doses, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in metabolic pathways, leading to altered metabolite levels and flux. For example, it can inhibit glycolytic enzymes, resulting in decreased glucose metabolism and altered energy production within the cell . Additionally, (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes.
Transport and Distribution
The transport and distribution of (4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported into cells via membrane transporters and distributed within various cellular compartments. The compound’s localization and accumulation are influenced by its interactions with binding proteins and cellular structures . This distribution is crucial for its biochemical effects, as it determines the concentration of the compound at target sites.
Subcellular Localization
(4’-Acetyl-[1,1’-biphenyl]-4-yl)boronic acid exhibits specific subcellular localization, which is essential for its activity and function. It can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. This localization is critical for its interactions with target biomolecules and the subsequent biochemical effects . For instance, its presence in the nucleus can influence gene expression by interacting with transcription factors and other nuclear proteins.
Propriétés
IUPAC Name |
[4-(4-acetylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFRIBXIZZFOBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681602 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029438-14-9 | |
| Record name | (4'-Acetyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)
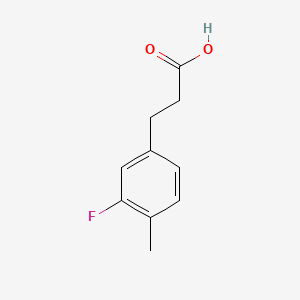
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)
